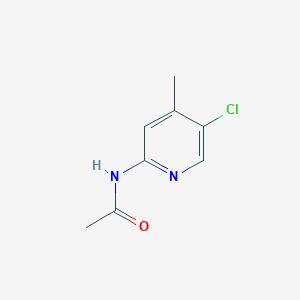

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-chloro-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVXRNRTVIVNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450031 | |

| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148612-16-2 | |

| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: The Molecular Structure of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and physicochemical properties of the heterocyclic compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide infers its properties and synthesis based on established chemical principles and data from closely related analogues.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with a chlorine atom at the 5-position, a methyl group at the 4-position, and an acetamido group at the 2-position.

The acetamido group (-NHC(O)CH₃) is an amide functional group derived from acetic acid, linked to the pyridine ring via a nitrogen atom. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the acetamido group suggests potential for this molecule to participate in various chemical reactions and biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉ClN₂O | Based on the constituent atoms. |

| Molecular Weight | 184.63 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from similar acetamide compounds. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Based on the general solubility of N-arylacetamides. |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | Not available | Requires experimental determination. |

| CAS Number | Not assigned | As of the latest search, a specific CAS number for this compound has not been located. |

Synthesis

Hypothetical Synthetic Pathway

The most probable synthetic route is the reaction of 2-amino-5-chloro-4-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. This is a classic example of nucleophilic acyl substitution.

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol (Inferred)

The following is a generalized, inferred experimental protocol based on the synthesis of similar compounds, such as N-(4-methylpyridin-2-yl)acetamide[1].

Materials:

-

2-amino-5-chloro-4-methylpyridine

-

Acetic anhydride (or acetyl chloride)

-

Pyridine (if using acetyl chloride, as a base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chloro-4-methylpyridine in an appropriate anhydrous solvent.

-

If using acetyl chloride, add an equimolar amount of pyridine to the solution to act as a base and neutralize the HCl byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a crystalline solid.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While no specific spectra for this compound are available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the acetamido methyl protons (~2.2 ppm).- A singlet for the pyridine methyl protons (~2.4 ppm).- Two singlets for the aromatic protons on the pyridine ring.- A broad singlet for the amide N-H proton (downfield, ~8-10 ppm). |

| ¹³C NMR | - A signal for the acetamido methyl carbon (~24 ppm).- A signal for the pyridine methyl carbon (~18-20 ppm).- Signals for the aromatic carbons of the pyridine ring (110-160 ppm).- A signal for the amide carbonyl carbon (~168-170 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹).- C=O (amide I) stretching vibration (~1670 cm⁻¹).- N-H bending (amide II) vibration (~1550 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (184.63 g/mol for C₈H₉ClN₂O).- Characteristic fragmentation patterns, including the loss of the acetyl group. |

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or any associated signaling pathways for this compound. The presence of the substituted pyridine moiety, a common pharmacophore, suggests that this compound could be investigated for a range of biological activities. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for further chemical modification and biological evaluation. While direct experimental data for this molecule is scarce, its synthesis can be reasonably predicted to proceed via the acylation of 2-amino-5-chloro-4-methylpyridine. The predicted physicochemical and spectroscopic properties outlined in this guide provide a foundation for future research and characterization of this compound. Further experimental investigation is required to confirm these predictions and to explore the potential applications of this compound in drug discovery and development.

References

Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for N-(5-Chloro-4-methylpyridin-2-yl)acetamide, a valuable pyridyl acetamide derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the core synthetic strategies, experimental protocols, and relevant quantitative data.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals. The presence of a chloro group, a methyl group, and an acetamide moiety on the pyridine ring provides multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on the plausible and efficient synthetic routes to obtain this target compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the most direct approach is the acylation of a corresponding aminopyridine precursor. This involves the formation of an amide bond between 2-amino-5-chloro-4-methylpyridine and an acetylating agent. The primary challenge, therefore, lies in the efficient synthesis of the key intermediate, 2-amino-5-chloro-4-methylpyridine.

Synthesis Pathways

The synthesis of this compound can be primarily achieved through a two-step process:

-

Synthesis of the key intermediate: 2-Amino-5-chloro-4-methylpyridine.

-

Acetylation of the intermediate: Formation of the final acetamide product.

While a direct, one-pot synthesis of this compound is not extensively documented, established methods for the synthesis of substituted pyridines and subsequent N-acylation reactions can be applied.

Pathway 1: Synthesis of 2-Amino-5-chloro-4-methylpyridine

The synthesis of the crucial intermediate, 2-amino-5-chloro-4-methylpyridine, can be approached from commercially available starting materials. One plausible route begins with 2-amino-4-methylpyridine.

Caption: Proposed synthesis of the key intermediate 2-Amino-5-chloro-4-methylpyridine.

Pathway 2: Acetylation of 2-Amino-5-chloro-4-methylpyridine

Once the 2-amino-5-chloro-4-methylpyridine intermediate is obtained, the final step is a straightforward N-acetylation. This is a common and high-yielding reaction in organic synthesis.

Spectroscopic Profile of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. Due to the absence of directly published experimental spectra for this specific molecule, the data presented herein is a predictive analysis based on established chemical shift principles and data from structurally analogous compounds. This guide also outlines a general experimental protocol for acquiring such NMR data and includes a workflow diagram for the spectroscopic analysis process.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The structural features of this compound—a substituted pyridine ring linked to an acetamide group—give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the pyridine ring, the methyl protons of the pyridine and acetamide moieties, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-3 | ~ 8.1 ppm | Singlet | Expected to be downfield due to the anisotropic effect of the ring and the influence of the adjacent nitrogen and chloro-substituent. |

| Pyridine H-6 | ~ 8.4 ppm | Singlet | Positioned between two nitrogen atoms (in the ring and the amide), leading to significant deshielding. |

| Pyridine-CH₃ | ~ 2.4 ppm | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |

| Acetamido-CH₃ | ~ 2.2 ppm | Singlet | Characteristic region for an acetamido methyl group. |

| Amide N-H | ~ 9.5 - 10.5 ppm | Broad Singlet | The chemical shift can be highly dependent on solvent and concentration; typically appears as a broad signal. |

Disclaimer: The predicted chemical shifts are estimates and may differ from experimentally obtained values.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom is expected to produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~ 169 ppm | Characteristic chemical shift for an amide carbonyl carbon. |

| Pyridine C-2 | ~ 151 ppm | Carbon attached to the amide group. |

| Pyridine C-3 | ~ 117 ppm | Aromatic carbon adjacent to the chloro-substituted carbon. |

| Pyridine C-4 | ~ 147 ppm | Carbon bearing the methyl group. |

| Pyridine C-5 | ~ 132 ppm | Carbon atom with the chloro substituent. |

| Pyridine C-6 | ~ 149 ppm | Aromatic carbon adjacent to the ring nitrogen. |

| Pyridine-CH₃ | ~ 20 ppm | Typical range for a methyl group on a pyridine ring. |

| Acetamido-CH₃ | ~ 24 ppm | Characteristic chemical shift for an acetamido methyl carbon. |

Disclaimer: The predicted chemical shifts are estimates and may differ from experimentally obtained values.

Experimental Protocols for NMR Spectroscopy

The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Approximately 5-20 mg of the purified solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a reference point (δ = 0.00 ppm).

-

The resulting solution is transferred into a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectra are typically recorded on a high-resolution NMR spectrometer, operating at frequencies such as 300, 400, or 500 MHz for the ¹H nucleus.

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity and optimal resolution.

-

For ¹H NMR , a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can vary depending on the sample concentration.

-

For ¹³C NMR , a proton-decoupled pulse sequence is generally employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The resulting spectrum is then phased and baseline corrected to produce a clean and interpretable representation of the data.

-

The chemical shifts of the signals are calibrated relative to the internal standard (TMS).

-

For ¹H NMR spectra, the signal integrals are calculated to determine the relative number of protons corresponding to each signal.

Spectroscopic Analysis Workflow

The logical progression from sample preparation to structural confirmation via NMR spectroscopy is depicted in the following workflow diagram.

Caption: Workflow of NMR Spectroscopic Analysis.

Mass Spectrometry Analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide. This document outlines expected fragmentation patterns, detailed experimental protocols, and data interpretation strategies relevant to the characterization of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis. This guide details the anticipated mass spectral behavior of this compound under common ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectral Data

The molecular formula for this compound is C₈H₉ClN₂O. The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

| Parameter | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Monoisotopic Mass | 184.0403 Da |

| Average Mass | 184.626 Da |

| Nominal Mass | 184 Da |

Isotopic Distribution

The presence of one chlorine atom will lead to a distinctive M+2 peak with an intensity of approximately one-third of the monoisotopic peak (M).

| Ion | m/z (Da) | Relative Abundance (%) |

| [M]⁺ (with ³⁵Cl) | 184.0403 | 100 |

| [M+1]⁺ | 185.0437 | 8.8 |

| [M+2]⁺ (with ³⁷Cl) | 186.0374 | 32.0 |

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to occur through several key pathways, primarily involving cleavage of the amide group and modifications to the pyridine ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, extensive fragmentation is expected. The following diagram illustrates the likely fragmentation pathways.

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

| 184/186 | [C₈H₉ClN₂O]⁺˙ (Molecular Ion) | - |

| 142/144 | [C₆H₆ClN₂]⁺˙ | CH₂CO (Ketene) |

| 141/143 | [C₇H₆ClN₂]⁺ | CH₃CO˙ (Acetyl radical) |

| 126/128 | [C₆H₅ClN]⁺˙ | HCN from m/z 142/144 |

| 43 | [CH₃CO]⁺ | C₇H₆ClN₂˙ |

Electrospray Ionization (ESI) Fragmentation

In ESI, the protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to the following fragments.

Caption: Predicted ESI Fragmentation Pathway.

Key Predicted ESI Fragments from [M+H]⁺:

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

| 185/187 | [C₈H₁₀ClN₂O]⁺ (Protonated Molecule) | - |

| 143/145 | [C₆H₈ClN₂]⁺ | CH₂CO (Ketene) |

| 157/159 | [C₇H₈ClN₂]⁺ | CO |

Experimental Protocols

The following are suggested starting protocols for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample Preparation Workflow

Caption: General Sample Preparation Workflow.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 200-250 °C |

| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-300 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Solvent System | Acetonitrile/Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 5-10 µL/min (direct infusion) or 0.2-0.5 mL/min (LC-MS) |

| Capillary Voltage | 3.5-4.5 kV |

| Nebulizing Gas (N₂) Flow | 1-2 L/min |

| Drying Gas (N₂) Flow | 5-10 L/min |

| Drying Gas Temperature | 250-350 °C |

| Fragmentor/Cone Voltage | 80-120 V (for MS scan) |

| Collision Energy (for MS/MS) | 10-30 eV (for fragmentation of m/z 185/187) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | m/z 50-300 |

Data Interpretation and Conclusion

The mass spectrometric analysis of this compound will be characterized by a distinct isotopic pattern for the molecular ion at m/z 184/186 in EI-MS and the protonated molecule at m/z 185/187 in ESI-MS. The fragmentation patterns, dominated by the loss of ketene and cleavage of the amide bond, provide valuable structural confirmation. The experimental protocols provided herein offer a robust starting point for the successful characterization of this molecule. Researchers should optimize these conditions based on their specific instrumentation to achieve the best possible results.

Potential Biological Activities of N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of N-(5-Chloro-4-methylpyridin-2-yl)acetamide based on the reported activities of structurally related compounds. As of the date of this publication, no direct experimental data on the biological profile of this compound has been found in the public domain. The information presented herein is intended to serve as a predictive guide for future research and is not indicative of proven biological function.

Introduction

This compound belongs to the class of N-acylpyridinamines, a chemical scaffold of significant interest in medicinal chemistry. The core structure, featuring a substituted pyridine ring linked to an acetamide moiety, is present in a variety of compounds exhibiting a broad spectrum of biological activities. The presence of a chlorine atom and a methyl group on the pyridine ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target interactions. This whitepaper aims to provide an in-depth overview of the potential biological activities of this compound by examining the established biological functions of analogous structures.

Core Structural Motifs and Their Biological Significance

The chemical architecture of this compound can be deconstructed into two key components: the 2-acetamidopyridine core and the chloro and methyl substituents on the pyridine ring.

-

2-Acetamidopyridine Core: This motif is a common feature in numerous biologically active molecules. The amide linkage is a critical functional group in many pharmaceuticals, contributing to hydrogen bonding interactions with biological targets. The pyridine ring, a bioisostere of benzene, is a prevalent heterocycle in drug design, often imparting favorable properties such as improved solubility and metabolic stability.

-

Chloro and Methyl Substituents: The chlorine atom at the 5-position and the methyl group at the 4-position of the pyridine ring are expected to significantly influence the molecule's activity. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which may improve membrane permeability. The methyl group can provide steric bulk and influence the electronic properties of the pyridine ring.

Potential Biological Activities Based on Structural Analogs

Based on the biological activities reported for structurally similar compounds, this compound could potentially exhibit the following activities:

Antimicrobial and Antifungal Activity

A significant number of pyridine and acetamide derivatives have demonstrated potent antimicrobial and antifungal properties.

-

Antimicrobial Activity: Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin[1]. The chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, leading to the inhibition of essential microbial enzymes.

-

Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives have exhibited excellent fungicidal activities[2]. Furthermore, [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide derivatives have shown better antifungal activity than the reference drug fluconazole against Candida albicans and Aspergillus niger[3].

Table 1: Summary of Antimicrobial and Antifungal Activity of Related Compounds

| Compound Class | Activity Type | Target Organisms/Assay | Key Findings |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Antimicrobial | Tube dilution technique | Significant activity, comparable to ciprofloxacin and fluconazole[1]. |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide derivatives | Antifungal | Candida albicans, Aspergillus niger | Better activity than fluconazole, with compound 5d being most active against C. albicans (MIC of 0.224 mg/mL) and compound 2b most active against A. niger (MIC of 0.190 mg/mL)[3]. |

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal | Pseudoperonospora cubensis | Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) showed excellent activity[2]. |

| 2-chloro-N-alkyl/aryl acetamide derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi | Excellent antibacterial and antifungal activity[4]. |

Anticancer Activity

The acetamide and pyridine scaffolds are present in several anticancer agents.

-

Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their in vitro anticancer activity using the MTT assay, with some compounds showing good anticancer activity[1]. Molecular docking studies suggest these compounds may act as lead molecules for rational drug design of anticancer agents[1].

Table 2: Summary of Anticancer Activity of a Related Compound Series

| Compound Class | Cell Lines | Assay | Key Findings |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | HCT116, RAW264.7 | MTT assay | Compound 5 showed good anticancer activity. Molecular docking suggested compounds 5 and 7 have good docking scores within the binding pocket[1]. |

Anti-inflammatory Activity

Analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been investigated as potential agents for treating inflammatory bowel disease (IBD).

-

These compounds act as dual inhibitors of TNF-α- and IL-6-induced cell adhesion[5]. Oral administration of these compounds significantly suppressed clinical signs of TNBS-induced colitis in rats[5]. This suggests that this compound could potentially modulate inflammatory pathways.

Table 3: Summary of Anti-inflammatory Activity of Related Compounds

| Compound Class | In Vitro Model | In Vivo Model | Key Findings |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | Inhibition of TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cells | TNBS-induced rat colitis | Compound 2-19 showed much better inhibitory activity against TNF-α- and IL-6-induced cell adhesion than tofacitinib. Oral administration suppressed weight loss, colon tissue edema, and myeloperoxidase activity[5]. |

Insecticidal and Herbicidal Potential

The pyridine ring is a key component of neonicotinoid insecticides.

-

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid[6].

-

2-chloro-5-methylpyridine is a known intermediate in the synthesis of herbicides[7].

Table 4: Summary of Insecticidal and Herbicidal Potential of Related Compounds

| Compound/Intermediate | Activity Type | Target Organism | Key Findings |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal | Aphis craccivora | Higher activity than acetamiprid, with an LC50 value of 0.006 ppm[6]. |

| 2-chloro-5-methylpyridine | Herbicidal | Not specified (intermediate) | Used in the synthesis of herbicidal compounds[7]. |

Potential Mechanisms of Action

The diverse potential biological activities of this compound suggest multiple possible mechanisms of action.

Inhibition of Inflammatory Signaling Pathways

Based on the activity of its hydroxylated analogue, this compound could potentially interfere with pro-inflammatory cytokine signaling. A plausible mechanism involves the inhibition of downstream signaling cascades activated by TNF-α and IL-6, leading to a reduction in the expression of adhesion molecules on endothelial cells and subsequent immune cell infiltration.

Caption: Putative inhibition of inflammatory signaling by this compound.

Covalent Modification of Target Proteins

The presence of the chloroacetamide moiety suggests a potential mechanism involving covalent inhibition. Chloroacetamides are known to act as electrophiles and can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is plausible for its potential antimicrobial and anticancer activities.

Caption: Proposed mechanism of covalent inhibition by the chloroacetamide moiety.

Experimental Protocols for Future Research

To validate the predicted biological activities of this compound, the following experimental approaches, based on methodologies reported for related compounds, are recommended.

Synthesis of this compound

The synthesis would likely involve the acylation of 2-amino-5-chloro-4-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. A general procedure, adapted from the synthesis of a related compound, is as follows:

-

Dissolve 2-amino-5-chloro-4-methylpyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Caption: A general workflow for the synthesis of the target compound.

In Vitro Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), a two-fold serial dilution of the compound would be prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) would be added to each well. The plates would be incubated under appropriate conditions, and the MIC would be determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Proliferation Assay

-

MTT Assay: Cancer cell lines (e.g., HCT116, MCF-7) would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with various concentrations of the compound for a specified period (e.g., 48 or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader to determine cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) would then be calculated.

In Vitro Anti-inflammatory Cell Adhesion Assay

-

Monocyte-Endothelial Cell Adhesion Assay: Human colon epithelial cells (e.g., HT-29) would be grown to confluence in multi-well plates and pre-treated with the test compound. The cells would then be stimulated with a pro-inflammatory cytokine (e.g., TNF-α or IL-6) to induce the expression of adhesion molecules. Fluorescently labeled monocytes (e.g., U937) would be added to the epithelial cell monolayer and incubated. After washing away non-adherent cells, the fluorescence of the adherent monocytes would be quantified using a fluorescence plate reader to assess the inhibitory effect of the compound on cell adhesion.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activities of this compound, the extensive literature on structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anticancer, anti-inflammatory, and agrochemical agent. The presence of the chloroacetamide moiety is particularly suggestive of a covalent mechanism of action, which could lead to potent and irreversible inhibition of biological targets.

Future research should focus on the synthesis and in vitro screening of this compound in a panel of assays relevant to the predicted activities. Positive hits from these initial screens would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogues, and evaluation in in vivo models of disease. The findings from such studies will be crucial in determining the therapeutic or agrochemical potential of this and related compounds.

References

- 1. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

An In-depth Technical Guide to N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-4-methylpyridin-2-yl)acetamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine ring is a common scaffold in a multitude of biologically active molecules, and its substitution with chloro, methyl, and acetamido groups can modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for this compound and its analogs, aiming to facilitate further research and drug development efforts in this area. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates from closely related analogs to provide a foundational understanding of its potential applications, particularly in oncology and mycology.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the key intermediate, 2-amino-5-chloro-4-methylpyridine, followed by its acetylation.

Synthesis of 2-amino-5-chloro-4-methylpyridine

Several routes for the synthesis of 2-amino-5-chloro-4-methylpyridine have been reported. One common method involves the reduction of a nitropyridine derivative.

Experimental Protocol:

A detailed experimental protocol for a plausible synthesis route is provided in the "Experimental Protocols" section of this guide.

Acetylation of 2-amino-5-chloro-4-methylpyridine

The final step involves the N-acetylation of the aminopyridine intermediate. This is a standard transformation that can be accomplished using various acetylating agents.

Experimental Protocol:

A detailed experimental protocol for the acetylation step is provided in the "Experimental Protocols" section.

Biological Activity of this compound Analogs

While specific biological data for this compound is not extensively documented, the broader class of pyridine and acetamide derivatives has demonstrated significant potential in various therapeutic areas, most notably in anticancer and antifungal applications.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyridine-containing acetamide derivatives against a range of cancer cell lines. The mechanism of action for these compounds is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyridine Acetamide Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide | PANC-1 | 4.6 | [4] |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide | HepG2 | 2.2 | [4] |

| A quinazoline-chalcone derivative (14g) | K-562 (leukemia) | 0.622 | [5] |

| A pyrimidodiazepine derivative (16a) | K-562 (leukemia) | <10 | [5] |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | MCF-7 | 2.5–5 | [6] |

| N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | HCT-116 | 2.5–5 | [6] |

Potential Mechanisms of Action: The anticancer activity of pyridine derivatives has been linked to several mechanisms, including:

-

DNA Intercalation and Groove Binding: Some quinazoline derivatives have been shown to interact with DNA, potentially disrupting replication and transcription.[5]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Analogs of the target compound may inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[5]

Antifungal Activity

Derivatives of N-(pyridin-2-yl) acetamide have also been investigated for their antifungal properties. These compounds have shown efficacy against various fungal strains, including those resistant to conventional antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Acetamide Analogs

| Compound/Analog | Fungal Strain | MIC (mg/mL) | Reference |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) butanamide (5d) | Candida albicans | 0.224 | [7][8] |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) propanamide (2b) | Aspergillus niger | 0.190 | [7][8] |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 0.128 - 0.256 | [9] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 0.128 - 0.256 | [9] |

Potential Mechanisms of Action: The exact mechanism of antifungal action for many of these compounds is still under investigation. However, some studies suggest that they may act by disrupting the fungal cell wall or membrane, or by inhibiting essential enzymes. One study on 2-chloro-N-phenylacetamide indicated that its mechanism is not through binding to ergosterol or damaging the cell wall, suggesting an alternative mode of action.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the title compound and for assessing its potential biological activities.

Synthesis of this compound

Step 1: Synthesis of 2-amino-5-chloro-4-methylpyridine

-

Method 1: Reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide

-

In a glass pressure reactor under an argon atmosphere, charge 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium (1 equivalent).[1][10]

-

Add a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).[1][10]

-

Pressurize the reactor with hydrogen gas (e.g., 3 bar) and stir the mixture at room temperature (e.g., 30°C) for a sufficient time to ensure complete reaction (e.g., 20 hours).[1][10]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

-

Once the reaction is complete, vent the reactor and purge with argon.[1][10]

-

Filter the reaction mixture through a pad of celite or kieselguhr to remove the catalyst.[1][10]

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-chloro-4-methylpyridine.[1][10]

-

Step 2: Acetylation of 2-amino-5-chloro-4-methylpyridine

-

Dissolve 2-amino-5-chloro-4-methylpyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or anhydrous tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution. If using acetyl chloride, a base such as triethylamine or pyridine (1.2 equivalents) should be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Anticancer Activity: MTT Assay

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination

-

Fungal Culture: Grow the fungal strains (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at an appropriate temperature (e.g., 35°C for Candida and 28°C for Aspergillus).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only). A known antifungal agent (e.g., fluconazole) should be used as a reference drug.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound is a synthetically accessible compound belonging to a class of molecules with demonstrated biological potential. While direct evidence of its efficacy is currently sparse in the public domain, the known anticancer and antifungal activities of its close analogs suggest that it is a promising candidate for further investigation. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies should focus on the comprehensive biological profiling of this compound, including the elucidation of its specific molecular targets and mechanism of action, to fully understand its potential as a novel therapeutic agent.

References

- 1. 2-chloro-5-methylpyridin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. ijddr.in [ijddr.in]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

N-(5-Chloro-4-methylpyridin-2-yl)acetamide: A Technical Guide for Medicinal Chemists

Disclaimer: Direct experimental data on N-(5-Chloro-4-methylpyridin-2-yl)acetamide is limited in publicly available scientific literature. This guide has been compiled by extrapolating information from structurally related compounds and general principles of medicinal chemistry to provide a comprehensive overview for research and development professionals.

Introduction

This compound belongs to the class of N-acylaminopyridines, a scaffold of significant interest in medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals, and its substitution pattern can profoundly influence biological activity. The presence of a chloro group, a methyl group, and an acetamide moiety on the pyridine core of the title compound suggests its potential for diverse pharmacological activities. This technical guide aims to provide a comprehensive resource on the synthesis, potential biological activities, and structure-activity relationships of this compound, drawing insights from analogous structures.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| LogP | 1.5 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Synthesis

The synthesis of this compound can be achieved through a straightforward acylation of its corresponding amine precursor, 2-amino-5-chloro-4-methylpyridine.

Synthesis of 2-amino-5-chloro-4-methylpyridine

The precursor, 2-amino-5-chloro-4-methylpyridine, can be synthesized via several routes, with a common method involving the chlorination of 2-amino-4-methylpyridine.

Experimental Protocol: Chlorination of 2-amino-4-methylpyridine

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a gas inlet tube, dissolve 2-amino-4-methylpyridine in a suitable solvent such as glacial acetic acid or concentrated hydrochloric acid.

-

Chlorination: Cool the solution in an ice bath to 0-5°C. Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution in a controlled manner while maintaining the low temperature.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-chloro-4-methylpyridine.

Synthesis of this compound

The final product is synthesized by the acetylation of 2-amino-5-chloro-4-methylpyridine.

Experimental Protocol: Acetylation of 2-amino-5-chloro-4-methylpyridine

-

Reaction Setup: Dissolve 2-amino-5-chloro-4-methylpyridine in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetic anhydride.

-

Acetylation: Add acetyl chloride or acetic anhydride dropwise to the solution at room temperature. If using an inert solvent, a base such as triethylamine or pyridine can be added to scavenge the generated acid.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Anti-inflammatory Activity

Derivatives of N-pyridin-2-yl acetamide have been investigated for their ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in the pathogenesis of various inflammatory diseases.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Quantitative Data from Analogous Compounds

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (3c) | Inflammation | Carrageenan-induced paw edema | - (in vivo) | [2] |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | TNF-α and IL-6 induced cell adhesion | Cell-based assay | Varies |

Experimental Protocol: In Vitro TNF-α and IL-6 Inhibition Assay

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

Cell Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

-

Compound Treatment: Simultaneously treat the cells with various concentrations of the test compound (this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 4-24 hours).

-

Cytokine Quantification: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[3]

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.

Antiviral Activity

The pyridin-2-yl acetamide scaffold has also been explored for its antiviral potential. For instance, certain derivatives have shown activity against various viruses.

Quantitative Data from Analogous Compounds

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Benzothiazolyl-pyridine hybrids | H5N1 Influenza | MDCK | Varies | [4] |

| 5-indole-1,3,4-oxadiazole-2-thiol acetamide derivatives | HIV-1 | TZM-bl | 0.17 - 0.24 | [5] |

Experimental Protocol: General Antiviral Assay (e.g., Plaque Reduction Assay)

-

Cell Seeding: Seed a monolayer of a suitable host cell line (e.g., MDCK for influenza, Vero for other viruses) in 24-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on studies of related N-acylaminopyridine derivatives, the following SAR insights can be inferred:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. Halogen atoms, like the chloro group at the 5-position, can influence the electronic properties and binding interactions of the molecule. The methyl group at the 4-position may provide beneficial steric interactions and improve metabolic stability.

-

Acetamide Moiety: The acetamide group is a key pharmacophoric feature, likely involved in hydrogen bonding with the biological target. Modifications to the acyl group can modulate potency and selectivity.

-

Overall Lipophilicity: The balance between hydrophilicity and lipophilicity, influenced by the substituents, is crucial for cell permeability and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the analysis of structurally related compounds, it holds potential for development as an anti-inflammatory or antiviral agent. The synthetic route to this compound is straightforward, allowing for the generation of analogs for further SAR studies. Future research should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses and unlock its full therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" from 2-amino-5-chloro-4-methylpyridine

Application Note: Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of 2-amino-5-chloro-4-methylpyridine. The described method is robust, high-yielding, and readily scalable for laboratory and pilot plant settings.

Principle

The synthesis is based on the nucleophilic attack of the primary amino group of 2-amino-5-chloro-4-methylpyridine on the electrophilic carbonyl carbon of acetic anhydride. This reaction, a classic example of N-acylation, proceeds efficiently to form the corresponding acetamide. The reaction is typically carried out using an excess of acetic anhydride which can also serve as the solvent. The product is then isolated by precipitation and crystallization.

Materials and Equipment

-

Reagents:

-

2-amino-5-chloro-4-methylpyridine

-

Acetic anhydride

-

Diethyl ether

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acetylation of similar aminopyridines.

Reaction Setup

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloro-4-methylpyridine (5.0 g, 31.9 mmol).

-

In the fume hood, carefully add acetic anhydride (25 mL, 265 mmol) to the flask.

-

Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Reaction Procedure

-

Begin stirring the reaction mixture.

-

Heat the mixture to 70°C and maintain this temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Product Isolation and Purification

-

After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Once at room temperature, slowly add 50 mL of diethyl ether to the stirred solution.

-

The product will precipitate out of the solution as a crystalline solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold diethyl ether (2 x 15 mL).

-

Dry the purified product under vacuum to a constant weight.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-amino-5-chloro-4-methylpyridine | 5.0 g (31.9 mmol) |

| Acetic anhydride | 25 mL (265 mmol) |

| Reaction Conditions | |

| Temperature | 70°C |

| Time | 2 hours |

| Product | |

| Theoretical Yield | 6.34 g |

| Expected Actual Yield | ~90-95% |

| Appearance | White to off-white crystalline solid |

| Characterization (Expected) | |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | ~8.2 (s, 1H), ~7.9 (s, 1H), ~2.4 (s, 3H), ~2.2 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~169, ~150, ~145, ~140, ~115, ~110, ~24, ~18 |

| MS (m/z) | [M+H]⁺ expected at 199.05 |

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Scheme

Experimental protocol for "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" synthesis

Application Note: Synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Introduction

This compound is a substituted pyridine derivative. This document outlines a detailed experimental protocol for its synthesis via the acetylation of 2-amino-5-chloro-4-methylpyridine. The procedure is based on established methods for the acylation of 2-aminopyridines, providing a reliable pathway for researchers in medicinal chemistry and drug development.[1][2]

Reaction Scheme

The synthesis proceeds through the nucleophilic attack of the amino group of 2-amino-5-chloro-4-methylpyridine on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(4-methyl-pyridin-2-yl)-acetamide.[1]

1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-amino-5-chloro-4-methylpyridine | ≥97% Purity | e.g., Sigma-Aldrich | Starting material |

| Acetic Anhydride | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Acetylating agent and solvent |

| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich | For product precipitation |

| Deionized Water | N/A | In-house | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Sigma-Aldrich | For drying organic layers (optional) |

2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

3. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-5-chloro-4-methylpyridine (e.g., 10.0 g, 69.1 mmol).

-

Addition of Reagent: To the flask, add acetic anhydride (e.g., 30 mL). Acetic anhydride acts as both the reagent and the solvent.[1]

-

Reaction Conditions: Heat the mixture to 70-80°C with continuous stirring for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add diethyl ether (e.g., 50 mL) to the cooled mixture to precipitate the product.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

4. Purification

If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

5. Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O and N-H stretches).

-

Melting Point Analysis: To assess purity.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the synthesis protocol, based on a representative scale.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 2-amino-5-chloro-4-methylpyridine | 10.0 g (69.1 mmol) | Starting Material |

| Acetic Anhydride | 30 mL | Reagent and Solvent |

| Reaction Conditions | ||

| Temperature | 70-80°C | Adapted from a similar procedure[1] |

| Reaction Time | 2-3 hours | Monitor by TLC |

| Product | ||

| Theoretical Yield | ~12.8 g | Based on 100% conversion |

| Expected Yield | 85-95% | Typical for this type of reaction[1] |

| Appearance | White to off-white solid | Expected product form |

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of this compound.

Figure 2: Workflow diagram for the synthesis and analysis of the target compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl ether is extremely flammable; ensure there are no nearby ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Comprehensive Characterization of N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential synthetic intermediate. Its purity and structural integrity are critical for downstream applications. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring reliable and reproducible results for research and development.

Analytical Workflow

The following diagram outlines the general workflow for the synthesis and subsequent analytical characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Data Presentation

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Expected Retention Time | ~ 8-12 min (dependent on exact system) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the molecule by providing information about the hydrogen (¹H) and carbon (¹³C) environments.

Experimental Protocol

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

-

Expected Spectral Data (in DMSO-d₆)

The following table summarizes the predicted chemical shifts based on the analysis of similar compounds.[1]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Methyl Protons (Acetamide) | ~ 2.15 | Singlet | -C(O)CH₃ |

| Methyl Protons (Pyridine) | ~ 2.30 | Singlet | Ar-CH₃ |

| Aromatic Proton (H3) | ~ 7.90 | Singlet | Pyridine Ring |

| Aromatic Proton (H6) | ~ 8.20 | Singlet | Pyridine Ring |

| Amide Proton | ~ 10.5 | Broad Singlet | -NH- |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Methyl Carbon (Acetamide) | ~ 24.0 | -C(O)C H₃ |

| Methyl Carbon (Pyridine) | ~ 18.0 | Ar-C H₃ |

| Aromatic Carbons | ~ 110-155 | Pyridine Ring Carbons |

| Carbonyl Carbon | ~ 169.0 | C =O |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol

-

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Data

| Parameter | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol [2] |

| Expected Ion (M+H)⁺ | m/z 185.04 |

| Isotope Pattern | A characteristic ~3:1 ratio for the (M+H)⁺ and (M+H+2)⁺ peaks due to the presence of the chlorine atom. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol

-

Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2950-2850 | C-H Stretch | Aliphatic (Methyl) |

| ~ 1670 | C=O Stretch (Amide I) | Amide |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| ~ 800-700 | C-Cl Stretch | Chloro-aromatic |

Interrelation of Analytical Techniques

The following diagram illustrates how the information from each analytical technique contributes to the overall characterization of the compound.

Caption: Relationship between analytical techniques and the information obtained for compound characterization.

The combination of HPLC, NMR, MS, and FTIR provides a robust and comprehensive characterization of this compound. Following these protocols will ensure accurate determination of the compound's purity, molecular structure, molecular weight, and the presence of key functional groups, which is essential for its use in research and development.

References

Application Notes and Protocols for Antimicrobial Assays Using N-(5-Chloro-4-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the compound N-(5-Chloro-4-methylpyridin-2-yl)acetamide. The protocols outlined below are based on established and widely accepted methodologies for determining the efficacy of novel antimicrobial agents.

Introduction

This compound is a synthetic compound belonging to the acetamide class, which is of interest in drug discovery due to the known biological activities of related structures. The presence of a substituted pyridine ring suggests potential for various biological activities, including antimicrobial effects. While specific data on the antimicrobial properties of this particular compound are not widely published, its structural motifs are present in molecules with documented antibacterial and antifungal activity. Therefore, a systematic evaluation of its potential as an antimicrobial agent is warranted.

These notes will guide researchers through the essential in vitro assays to characterize the antimicrobial profile of this compound. The primary assays covered are the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. Below are template tables for recording results from the described protocols.

Table 1: Zone of Inhibition Diameters for this compound

| Test Microorganism | Disk Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (S/I/R)* |

| e.g., Staphylococcus aureus ATCC 25923 | 30 | ||

| e.g., Escherichia coli ATCC 25922 | 30 | ||

| e.g., Pseudomonas aeruginosa ATCC 27853 | 30 | ||

| e.g., Candida albicans ATCC 10231 | 30 |

*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires standardized breakpoints which may not be available for a novel compound. Initially, this can be a qualitative assessment based on zone size.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | MIC (µg/mL) |

| e.g., Staphylococcus aureus ATCC 25923 | |

| e.g., Escherichia coli ATCC 25922 | |

| e.g., Pseudomonas aeruginosa ATCC 27853 | |

| e.g., Candida albicans ATCC 10231 |

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of this compound.[1][2][3]

Objective: To determine the susceptibility of a microbial strain to the test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[2]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates[4]

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile cotton swabs

-

Bacterial and/or fungal cultures

-

0.5 McFarland turbidity standard

-

Incubator

-

Calipers or ruler

Protocol:

-

Preparation of Compound-Impregnated Disks:

-

Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to a desired stock concentration.

-

Aseptically apply a specific volume of the compound solution onto sterile filter paper disks to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

Prepare a negative control disk with the solvent alone.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.[1]

-

Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2]

-

Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[1]

-

-

Disk Placement:

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria. For fungi, incubation conditions may vary (e.g., 25-30°C for 24-48 hours).

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Record the results in a table similar to Table 1.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]

Objective: To determine the MIC of this compound against various microorganisms.[6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial and/or fungal cultures

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Microplate reader (optional, for spectrophotometric reading)

Protocol:

-

Preparation of Test Compound Dilutions:

-